molecular formula C14H26N4O2 B13843190 3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol

3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol

Cat. No.: B13843190
M. Wt: 282.38 g/mol
InChI Key: NHGNFIDISKNYOD-UHFFFAOYSA-N
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Description

3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol is a complex organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.

    Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.

    Coupling of the oxadiazole and piperidine intermediates: This step involves the formation of a carbon-nitrogen bond, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the propanol group: The final step involves the reduction of a nitrile or ester group to form the propanol moiety, often using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The oxadiazole moiety may interact with active sites, while the piperidine ring can enhance binding affinity. The propanol group may facilitate solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]ethanol: Similar structure but with an ethanol group instead of propanol.

    3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

The unique combination of the oxadiazole, piperidine, and propanol groups in 3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H26N4O2

Molecular Weight

282.38 g/mol

IUPAC Name

3-[methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C14H26N4O2/c1-11(2)13-15-14(20-16-13)18-8-5-12(6-9-18)17(3)7-4-10-19/h11-12,19H,4-10H2,1-3H3

InChI Key

NHGNFIDISKNYOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)N(C)CCCO

Origin of Product

United States

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